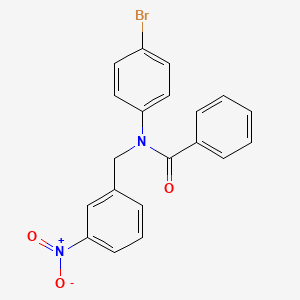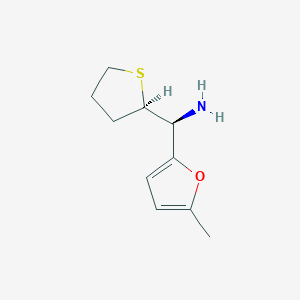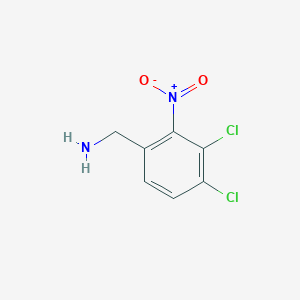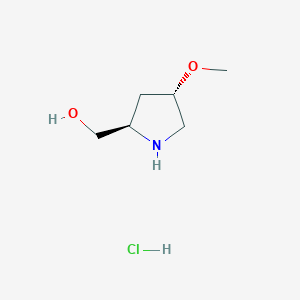
N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromophenyl group, a nitrobenzyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide typically involves the reaction of 4-bromoaniline with 3-nitrobenzyl chloride in the presence of a base, followed by acylation with benzoyl chloride. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as triethylamine or sodium carbonate are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Substitution: The benzamide moiety can be modified through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Formation of N-(4-Bromophenyl)-N-(3-aminobenzyl)benzamide.
Substitution of Bromine: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromophenyl groups can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-(3-nitrobenzyl)benzamide
- N-(4-Fluorophenyl)-N-(3-nitrobenzyl)benzamide
- N-(4-Methylphenyl)-N-(3-nitrobenzyl)benzamide
Uniqueness
N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitro and bromophenyl groups can also impart specific electronic and steric properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C20H15BrN2O3 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H15BrN2O3/c21-17-9-11-18(12-10-17)22(20(24)16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)23(25)26/h1-13H,14H2 |
InChI Key |
SSPROFHTGINKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B12991346.png)









